(Z)-N-(5-chloro-2-morpholin-4-ylphenyl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide
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Description
(Z)-N-(5-chloro-2-morpholin-4-ylphenyl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide is a useful research compound. Its molecular formula is C23H20ClN3O3 and its molecular weight is 421.88. The purity is usually 95%.
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Scientific Research Applications
Zinc Enolate Reactions
One study explores the reactions of zinc enolate with various compounds, including 3-aryl-2-cyanoprop-2-enoates, leading to derivatives useful in organic synthesis (Shchepin et al., 2006).
Synthesis and Molecular Insights
Another research focuses on the one-pot synthesis of enaminones, a class of compounds including morpholine derivatives. These compounds are studied for their molecular structure and electronic properties (Barakat et al., 2020).
Transamination Studies
Transamination reactions involving morpholine and cyanothioacetamide were studied, resulting in compounds like 3-(morpholin-1-yl)-3-thioxopropanenitrile. This research provides insights into the structural characteristics of these products (Dyachenko et al., 2012).
Anticonvulsant Activity
The synthesis of novel enaminones, including morpholine derivatives, has been explored for potential anticonvulsant activities. These compounds show promising results in various anticonvulsant models (Edafiogho et al., 1992).
Biological Activity Studies
Research on the biological activity of enaminone derivatives, including morpholine, demonstrates their potential in medical applications. This includes their anti-inflammatory and antimicrobial activities (Ahmed, 2017).
Dynamic Features of Complexes
A study investigates the dynamic features of amino-substituted zirconium complexes, including morpholine derivatives. This research is significant in understanding the chemical properties of such complexes (Knüppel et al., 2000).
Novel Chromanes Synthesis
The synthesis of novel chromanes using morpholinocyclopentene demonstrates the compound's utility in creating structurally diverse molecules (Korotaev et al., 2017).
Macrocyclic Enamines
Research on macrocyclic enamines and acylenamines, including morpholine derivatives, sheds light on their potential in organic synthesis and pharmaceutical applications (Hünig et al., 1972).
Dihydropyrimidinone Derivatives
A study on the synthesis of dihydropyrimidinone derivatives, including morpholine moiety, highlights its role in creating compounds with potential pharmaceutical applications (Bhat et al., 2018).
Functionalized Tetrahydropyrimidinones
The synthesis of functionalized tetrahydropyrimidinones using morpholine and other compounds demonstrates their potential in developing new materials with unique properties (Liu et al., 2014).
Properties
IUPAC Name |
(Z)-N-(5-chloro-2-morpholin-4-ylphenyl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3/c24-19-5-6-21(27-7-9-29-10-8-27)20(13-19)26-23(28)18(14-25)12-16-11-17-3-1-2-4-22(17)30-15-16/h1-6,11-13H,7-10,15H2,(H,26,28)/b18-12- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKHUXJNYZKWKS-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C(=CC3=CC4=CC=CC=C4OC3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)/C(=C\C3=CC4=CC=CC=C4OC3)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.